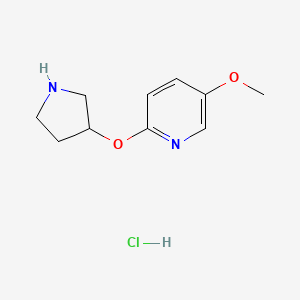

5-Methoxy-2-(pyrrolidin-3-yloxy)pyridinehydrochloride

Description

5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a pyridine derivative featuring a methoxy group at the 5-position and a pyrrolidin-3-yloxy substituent at the 2-position of the pyridine ring, with a hydrochloride counterion. The compound’s molecular structure combines aromatic and amine functionalities, making it a versatile building block in pharmaceutical and agrochemical research. Its pyrrolidine moiety (a five-membered nitrogen-containing ring) contributes to conformational flexibility, while the methoxy group enhances electronic modulation of the pyridine core. The hydrochloride salt improves solubility and stability, facilitating its use in synthetic applications .

Properties

IUPAC Name |

5-methoxy-2-pyrrolidin-3-yloxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-13-8-2-3-10(12-7-8)14-9-4-5-11-6-9;/h2-3,7,9,11H,4-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYSTYHLYXACRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)OC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridinehydrochloride typically involves the reaction of 5-methoxypyridine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(pyrrolidin-3-yloxy)pyridinehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Methoxy-2-(pyrrolidin-3-yloxy)pyridinehydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Pyridine Ring

Positional Isomers

- 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS 253603-61-1): This positional isomer shifts the methoxy group to the 2-position and the pyrrolidinyloxy group to the 6-position. The dihydrochloride counterion may further enhance solubility compared to the monohydrochloride form .

- 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride : Substitution of the methoxy group with a methyl group at the 3-position increases lipophilicity, which could improve membrane permeability in drug candidates. The methyl group’s electron-donating nature may also stabilize the pyridine ring against nucleophilic attack .

Functional Group Variations

- (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS 1286208-57-8): Replacing the methoxy group with a nitro group introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions. The nitro group’s presence could also influence metabolic stability and toxicity profiles in drug development .

- This compound’s dual hydroxyl and methoxy groups offer additional hydrogen-bonding sites .

Variations in the Amine Moiety

- 5-Methoxy-2-(piperidin-1-yl)pyridine : Replacing pyrrolidine with piperidine (a six-membered ring) increases steric bulk and alters nitrogen lone-pair orientation. This modification was synthesized with 81% yield via nucleophilic aromatic substitution, demonstrating comparable synthetic feasibility to pyrrolidine analogs. Piperidine’s larger ring size may reduce conformational flexibility, impacting target selectivity .

- 3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-5-iodopyridine : The addition of a silyl-protected hydroxymethyl group on pyrrolidine introduces steric protection and synthetic handles for further functionalization. The iodine atom at the 5-position enables cross-coupling reactions, expanding utility in medicinal chemistry .

Counterion and Salt Forms

- This contrasts with the monohydrochloride form of the target compound, which balances solubility and lipophilicity .

Biological Activity

5-Methoxy-2-(pyrrolidin-3-yloxy)pyridinehydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neuroscience and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is characterized by the following structural features:

- Chemical Formula : CHClNO

- Molecular Weight : 239.72 g/mol

- CAS Number : 1707365-92-1

The compound is a pyridine derivative, which suggests potential interactions with various biological targets, particularly in neurological pathways.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Research indicates that it may interact with specific receptors and enzymes, leading to various physiological effects. The exact pathways are still under investigation, but it is believed to influence:

- Neurotransmitter Release : Modulation of neurotransmitter systems such as serotonin and glycine receptors.

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism, which may enhance synaptic signaling.

Neuropharmacological Effects

- Glycine Receptor Modulation : The compound has been studied for its effects on glycine receptors, which play a critical role in inhibitory neurotransmission in the central nervous system. It appears to enhance glycinergic transmission, which could have implications for treating conditions like anxiety and epilepsy .

- Serotonergic Pathways : Preliminary studies suggest that this compound may modulate serotonergic signaling, potentially affecting mood and anxiety disorders .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the compound's biological activity.

Case Study 1: Anxiety Disorders

A recent study explored the effects of this compound in animal models of anxiety. The compound was administered to mice subjected to stress tests. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting potential therapeutic applications for anxiety disorders.

Case Study 2: Epilepsy Models

In a separate investigation, the compound's effects were evaluated in models of epilepsy. It demonstrated anticonvulsant properties by modulating glycine receptor activity, which could provide a new avenue for epilepsy treatment.

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves nucleophilic substitution between a halogenated pyridine precursor (e.g., 5-chloro-2-methoxypyridine derivatives) and pyrrolidin-3-ol under alkaline conditions (e.g., NaOH in dichloromethane), followed by HCl salt formation . Optimization includes temperature control (e.g., 0–25°C), stoichiometric ratios (1:1.2 for amine:halogenated precursor), and purification via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC to minimize byproducts .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%). Confirm structure via 1H/13C NMR (e.g., methoxy protons at ~δ 3.8–4.0 ppm; pyrrolidine protons at δ 1.5–3.5 ppm) and HRMS (exact mass for C11H16ClN2O2: 267.0874). Cross-reference with analogs like 5-Methoxy-4-methylpyridin-3-amine•HCl .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Methodological Answer : The hydrochloride salt is typically soluble in polar solvents (water, methanol) but less so in non-polar solvents. Stability testing under varying temperatures (4°C, -20°C) and humidity levels (desiccated vs. ambient) is critical. Hydrolysis of the methoxy or pyrrolidinyl groups may occur under strongly acidic/basic conditions. Store lyophilized at -20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Perform metabolite profiling (LC-MS/MS) to identify degradation products. Use protein binding assays to assess free drug concentration. Validate in vivo models with isotope-labeled analogs (e.g., 14C-labeled compound) to track bioavailability .

Q. What strategies are recommended for optimizing the selectivity of this compound toward its molecular target?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by modifying the pyrrolidine oxygen substituents or pyridine methoxy group. Use docking simulations (e.g., AutoDock Vina) to predict binding interactions. Compare with structurally related inhibitors, such as 2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-fluoropyridine, to identify selectivity-determining motifs .

Q. How should researchers design experiments to validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ knockout/knockdown models (e.g., CRISPR/Cas9) to confirm target dependency. Use fluorescence polarization assays for binding affinity measurements and phosphoproteomics to map downstream signaling. Include negative controls like enantiomers (e.g., (R)- vs. (S)-pyrrolidine derivatives) to rule off-target effects .

Q. What analytical methods are suitable for detecting trace impurities or degradation products in scaled-up batches?

- Methodological Answer : Implement UPLC-QTOF-MS with charged aerosol detection (CAD) for non-UV active impurities. Compare retention times and fragmentation patterns against synthetic standards (e.g., 5-chloro-2-methoxy-4-methyl-3-nitropyridine as a potential byproduct). Quantify using ICH Q3A/B guidelines (≤0.1% for unknown impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.